molecular formula C16H14BrN5O B14125278 N'-[(E)-(3-bromophenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B14125278
M. Wt: 372.22 g/mol
InChI Key: IQMRFELEUOLRFF-VCHYOVAHSA-N
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Description

N’-[(E)-(3-bromophenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a bromophenyl group, a pyrrole ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide and 3-bromobenzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromophenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Scientific Research Applications

N’-[(E)-(3-bromophenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-bromophenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of a bromophenyl group, a pyrrole ring, and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H14BrN5O

Molecular Weight

372.22 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H14BrN5O/c1-22-7-3-6-15(22)13-9-14(20-19-13)16(23)21-18-10-11-4-2-5-12(17)8-11/h2-10H,1H3,(H,19,20)(H,21,23)/b18-10+

InChI Key

IQMRFELEUOLRFF-VCHYOVAHSA-N

Isomeric SMILES

CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)Br

Canonical SMILES

CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)Br

Origin of Product

United States

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